

Application Note: Analytical Characterization of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride</i>
Compound Name:	<i>(aminomethyl)phenyl)propanoate</i>
Cat. No.:	<i>B010288</i>

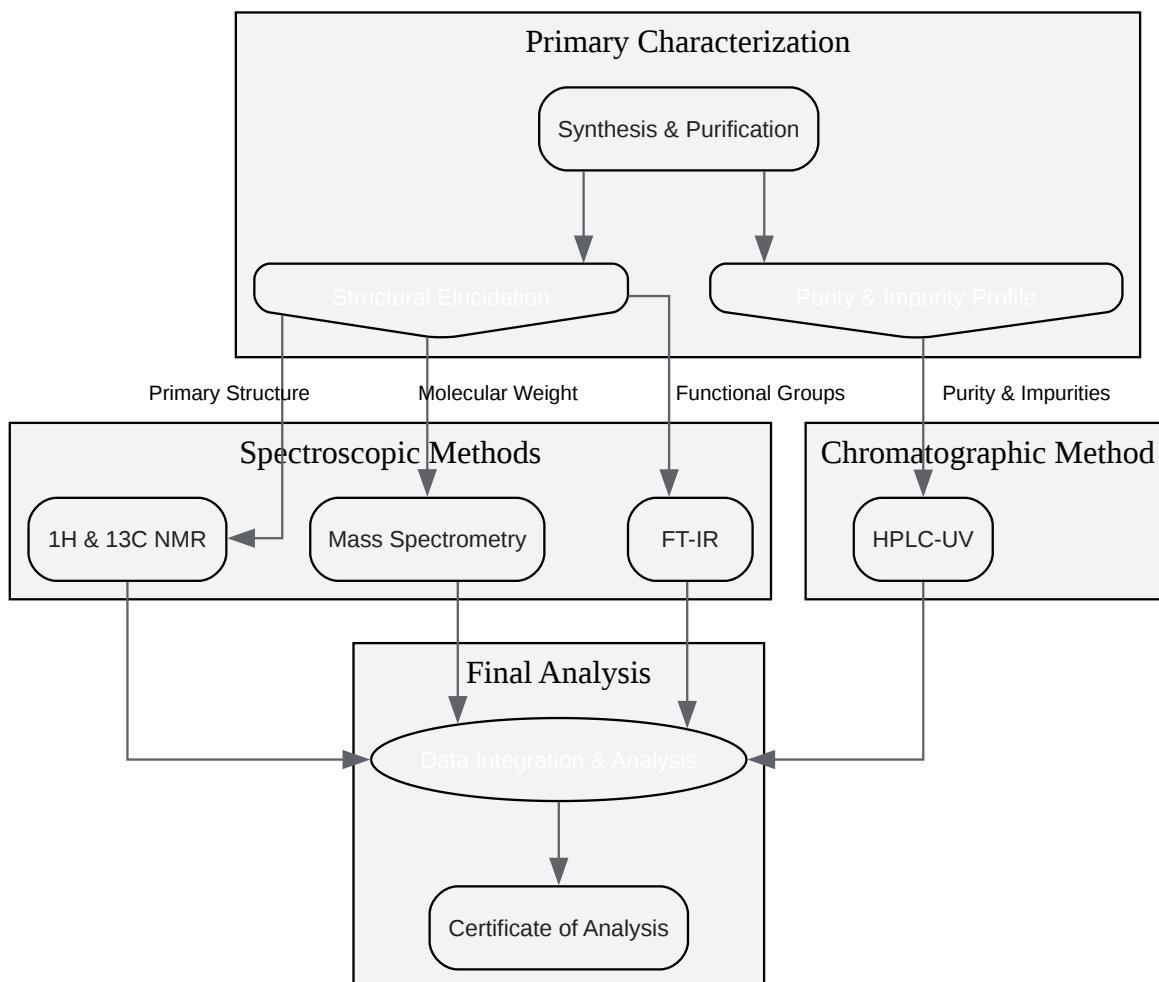
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical intermediate of interest in pharmaceutical synthesis and drug development. Its purity and structural integrity are critical for the quality and safety of downstream products. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, ensuring reliable and reproducible results. The methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Chemical Structure


IUPAC Name: **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride** Molecular Formula: C₁₁H₁₆ClNO₂ Molecular Weight: 229.71 g/mol CAS Number: 100511-78-2

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the complete characterization of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride**. This involves spectroscopic

techniques for structural elucidation and chromatographic methods for purity assessment.

Workflow for Compound Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the molecule. Both ^1H and ^{13}C NMR should be performed.

Expected ^1H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.40	br s	3H	-NH ₃ ⁺
~7.40	d	2H	Ar-H (ortho to CH ₂ NH ₃ ⁺)
~7.25	d	2H	Ar-H (ortho to CH ₂ CH ₂ COOCH ₃)
~4.00	q	2H	-CH ₂ NH ₃ ⁺
~3.60	s	3H	-OCH ₃
~2.90	t	2H	Ar-CH ₂ CH ₂ -
~2.65	t	2H	-CH ₂ COOCH ₃

Expected ^{13}C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)	Assignment
~172.5	C=O (ester)
~142.0	Ar-C (quaternary, attached to CH ₂ NH ₃ ⁺)
~138.5	Ar-C (quaternary, attached to CH ₂ CH ₂ COOCH ₃)
~129.5	Ar-CH
~129.0	Ar-CH
~51.5	-OCH ₃
~42.0	-CH ₂ NH ₃ ⁺
~35.0	Ar-CH ₂ CH ₂ -
~30.0	-CH ₂ COOCH ₃

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride** into a clean, dry NMR tube.[\[1\]](#)
- Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the hydrochloride salt and to observe the exchangeable protons of the ammonium group.
- Dissolution: Vortex the tube until the sample is completely dissolved. If particulates are present, filter the solution through a glass wool plug into a clean NMR tube.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially for the quaternary carbon signals in ¹³C NMR.
 - ¹³C NMR: Acquire a proton-decoupled spectrum. A higher number of scans will likely be necessary to achieve a good signal-to-noise ratio.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for identifying and quantifying any process-related impurities.

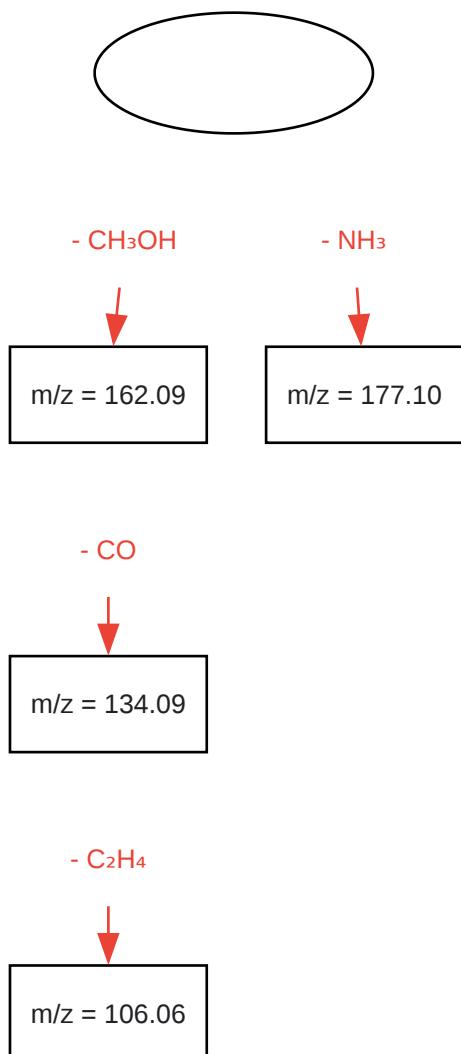
Proposed HPLC Method Parameters

Parameter	Condition
Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient	Start with 10% B, increase to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 220 nm and 254 nm
Injection Volume	10 µL
Expected Retention Time	~ 7-9 minutes (highly dependent on the specific system)

Experimental Protocol: HPLC Analysis

- Mobile Phase Preparation: Prepare the mobile phases as described in the table above and degas them thoroughly.
- Standard Solution Preparation: Prepare a stock solution of a reference standard of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride** of known purity at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
- Sample Solution Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard solution.
- System Suitability: Inject the standard solution multiple times to ensure the system is equilibrated and that parameters such as retention time, peak area, and tailing factor are reproducible.
- Analysis: Inject the sample solution and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all

peaks.


Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized. ESI is generally preferred for polar molecules and will likely yield the protonated molecular ion.

Expected Mass Spectrometry Data (ESI+)

m/z	Assignment
194.12	$[M+H]^+$ (protonated molecule of the free base)
216.10	$[M+Na]^+$ (sodium adduct of the free base)

Logical Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS fragmentation pathway for the free base.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).
- Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Expected FT-IR Data

Wavenumber (cm ⁻¹)	Assignment
3100-2800	N-H stretch (primary amine salt), C-H stretch (aromatic and aliphatic)
~1735	C=O stretch (ester)
~1610, ~1520	C=C stretch (aromatic ring)
~1250	C-O stretch (ester)

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the solid sample, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.

Summary of Analytical Data

The combination of these analytical techniques provides a comprehensive characterization of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride**, confirming its identity, purity, and integrity. All data should be documented in a formal certificate of analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- To cite this document: BenchChem. [Application Note: Analytical Characterization of Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010288#analytical-methods-for-methyl-3-4-aminomethyl-phenyl-propanoate-hydrochloride-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com